H-DL-Val-OEt.HCl

Chiral analysis Stereochemistry Optical rotation

Researchers require racemic amino acid esters for chiral separation validation and diastereomeric peptide libraries. Ethyl DL-valinate hydrochloride (CAS 23358-42-1) solves this with zero optical rotation and defined 1:1 enantiomer ratio. • Chiral method development: Ideal baseline for HPLC/SFC resolution (Rs, α) with >99% purity ensuring peak profiles reflect enantiomers only. • Peptide synthesis: Single-source building block for both D- and L-valine residues; ethyl ester cleaves under mild basic conditions. • Crystallization studies: Distinct racemic crystal packing vs. enantiopure forms for preferential crystallization research. Available from BenchChem in research to kilogram scales.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 23358-42-1
Cat. No. B018601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Val-OEt.HCl
CAS23358-42-1
SynonymsDL-Valine Ethyl Ester Hydrochloride;  Valine Ethyl Ester Hydrochloride;  (+/-)-Valine Ethyl Ester Hydrochloride;  _x000B_
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)[NH3+].[Cl-]
InChIInChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H
InChIKeyPQGVTLQEKCJXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl DL-valinate Hydrochloride: Specifications & Properties


Ethyl DL-valinate hydrochloride (CAS 23358-42-1), also known as DL-valine ethyl ester hydrochloride, is an amino acid derivative with molecular formula C7H16ClNO2 and molecular weight 181.66 g/mol [1]. The compound exists as a white to off-white crystalline powder with a melting point of approximately 94°C . As the racemic (DL) hydrochloride salt of valine ethyl ester, it differs from its enantiopure L- and D- counterparts in stereochemical composition and optical activity. This compound is commercially available from multiple vendors with standard purity specifications ranging from 97% to 99.83% .

Racemic form DL racemate (1:1 D/L) supports chiral method development, racemic crystallization, and diastereomeric peptide synthesis.
Salt & ester Hydrochloride salt enhances aqueous solubility; ethyl ester enables standard peptide coupling deprotection.
Purity options Available in 97%–99.83% grades to match stoichiometric precision and downstream purity requirements.

Ethyl DL-valinate Hydrochloride vs. L-Valine and Methyl Ester Analogs


Substituting Ethyl DL-valinate hydrochloride with enantiopure L-valine ethyl ester hydrochloride (CAS 17609-47-1), D-valine ethyl ester hydrochloride (CAS 73913-64-1), or DL-valine methyl ester hydrochloride introduces measurable differences in stereochemical composition, chromatographic behavior, and chemical reactivity. The DL racemate exhibits zero net optical rotation at the sodium D-line, while L- and D- enantiomers display characteristic specific rotation values [1]. The ethyl ester moiety confers distinct lipophilicity (estimated consensus LogP ~0.91) and steric properties compared to methyl ester analogs (DL-valine methyl ester HCl, CAS 6306-52-1), affecting reaction kinetics in ester hydrolysis and peptide coupling applications . Procurement decisions must account for these stereochemical and structural differences, as the DL form is specifically required for applications where racemic starting material is essential—such as racemic crystallization studies, development of chiral separation methods, or synthesis of diastereomeric peptide mixtures [2].

Target Ethyl DL-valinate HCl Racemic, zero net optical rotation; suitable for racemic-required workflows.
Substitute risk L- or D-valine ethyl ester HCl Measurable specific rotation; single enantiomer alters chiral recognition, crystallization, and diastereomeric outcome.
Target Ethyl ester hydrochloride LogP ~0.91, distinct lipophilicity and hydrolysis kinetics.
Substitute risk DL-valine methyl ester HCl Methyl ester shifts reactivity profile; melting point 149-150°C vs 94°C, risking identity confusion.

Ethyl DL-valinate Hydrochloride: Comparative Evidence


Stereochemical Identity: Racemic vs. Enantiopure Forms

Ethyl DL-valinate hydrochloride, as a racemic mixture of D- and L- valine ethyl ester enantiomers in equal proportion, exhibits zero net optical rotation at the sodium D-line (589 nm). This contrasts with enantiopure L-valine ethyl ester hydrochloride (CAS 17609-47-1) and D-valine ethyl ester hydrochloride (CAS 73913-64-1), which display measurable specific rotation values due to their homochiral composition. The presence of both enantiomers in the DL form is structurally confirmed by the InChIKey PQGVTLQEKCJXKF-UHFFFAOYSA-N, which lacks stereochemical designation [1].

Optical Rotation
Class-level
Target: 0° (racemic); L/D enantiomers show equal magnitude, opposite sign specific rotation.
Supports racemic identity for chiral method baseline and crystallization studies.
Class-level valine ester evidence; confirm by in-house polarimetry.
Chiral analysis Stereochemistry Optical rotation

Purity Grade Options Across Suppliers

Ethyl DL-valinate hydrochloride is commercially available with documented purity specifications that vary measurably across suppliers. Standard purity offerings include ≥97% (Chemscene), ≥98% (InvivoChem, Adooq, Bidepharm, Beyotime), 99% (Thermo Scientific Chemicals/Alfa Aesar, CymitQuimica), and 99.83% (TargetMol) . The 99.83% specification from TargetMol represents a quantifiably higher purity grade than the commonly available 98% standard, equating to a 1.83 percentage-point reduction in total impurities.

Purity Grades
Data to verify
97%–99.83% across vendors; 99.83% (TargetMol) reduces total impurities by ~1.83% vs 98% standard.
Purity grade selection impacts stoichiometric control and side-reaction risk.
Verify lot-specific CoA; method-dependent values.
Analytical chemistry Quality control Procurement specifications

Melting Point vs. Methyl Ester Analog

The melting point of Ethyl DL-valinate hydrochloride is reported as approximately 94°C (range: ~94°C) by multiple authoritative sources including Thermo Scientific Chemicals and Chemsrc . This physical constant differs from that of DL-valine methyl ester hydrochloride (CAS 6306-52-1), which exhibits a higher melting point range of 149-150°C due to differences in ester chain length and crystal packing [1].

Melting Point
Cross-study
~94°C (ethyl ester) vs 149–150°C (methyl ester analog); 55–56°C difference.
Rapid identity check; reduces material mix-up risk in multi-ester labs.
Use as incoming inspection parameter.
Identity testing Quality assurance Physical characterization

Aqueous Solubility: Salt Form vs. Free Base

Ethyl DL-valinate hydrochloride is described as a white crystalline powder soluble in water and ethanol, and sparingly soluble in ether and chloroform . This solubility profile is conferred by the hydrochloride salt form, which ionizes in aqueous media. Computational predictions estimate water solubility at approximately 2.89 mg/mL (LogS ESOL = -1.8), corresponding to a "very soluble" classification .

Aqueous Solubility
Class-level
Soluble in water; est. 2.89 mg/mL (LogS -1.8). HCl salt enhances solubility vs free base.
Facilitates aqueous reaction media and workup.
Computational estimate; verify experimentally.
Formulation Solubility Salt selection

Ethyl DL-valinate Hydrochloride: Applications


Chiral HPLC Separation Method Development

Ethyl DL-valinate hydrochloride serves as an ideal racemic standard for developing and validating chiral HPLC or SFC methods aimed at separating valine ester enantiomers. Because the compound is a 1:1 mixture of D- and L- enantiomers with zero net optical rotation [1], it provides a reliable baseline for method development where resolution (Rs), selectivity (α), and peak symmetry must be optimized. Analysts can use the DL form to establish retention times for both enantiomers under a given chiral stationary phase condition, then apply the validated method to quantify enantiomeric excess in samples of unknown composition. The 99%+ purity grades (e.g., Thermo Scientific 99%, TargetMol 99.83%) ensure that observed peak profiles are attributable to the enantiomeric composition rather than extraneous impurities.

Diastereomeric Peptide Library Synthesis

In peptide synthesis applications where the deliberate incorporation of both D- and L- valine residues is desired—such as generating diastereomeric peptide libraries for structure-activity relationship (SAR) studies or investigating the effect of stereochemistry on peptide stability—Ethyl DL-valinate hydrochloride provides a single starting material that introduces both enantiomeric forms simultaneously [2]. This approach simplifies synthetic workflows compared to sequential coupling of separate L- and D- valine ester building blocks. The ethyl ester protecting group is readily cleaved under standard basic hydrolysis conditions (e.g., LiOH or NaOH in aqueous THF/MeOH), releasing the free carboxylic acid for subsequent coupling reactions. The hydrochloride salt form ensures adequate solubility in common peptide synthesis solvents including DMF, DMSO, and aqueous mixtures.

Racemic Crystallization & Solid-State Characterization

The distinct melting point of ~94°C and crystalline solid form of Ethyl DL-valinate hydrochloride make it suitable for studies examining racemic compound versus conglomerate crystallization behavior of amino acid esters . Unlike enantiopure L- or D- valine ethyl ester hydrochloride, which may crystallize in chiral space groups, the DL racemate can form distinct crystal packing arrangements. This property is valuable for research into chiral resolution via preferential crystallization, solid-state NMR characterization of racemic amino acid derivatives, and thermodynamic studies comparing the lattice energies of racemic versus enantiopure crystalline forms.

Valine-Containing Heterocyclic Intermediate

Ethyl DL-valinate hydrochloride functions as a versatile intermediate for synthesizing valine-containing heterocyclic compounds, including tetrahydrobenzodiazepinones and related scaffolds with potential biological activity [3]. The protected amino group (as the hydrochloride salt, which can be neutralized in situ with tertiary amines like triethylamine) and activated carboxyl group (ethyl ester) allow for selective manipulation in multi-step synthetic sequences. For procurement purposes, the availability of bulk quantities (up to kilogram scale) from multiple suppliers, combined with purity options up to 99.83%, supports both small-scale exploratory chemistry and larger-scale process development campaigns.

Application
Selection Property
Validation Focus
Chiral HPLC method development
Racemic 1:1 D/L composition provides baseline for enantiomer resolution optimization.
Enantiomer resolution (Rs), selectivity, and peak symmetry under chiral stationary phase conditions.
Diastereomeric peptide library synthesis
Simultaneous introduction of both D- and L-valine residues from single racemic starting material.
Diastereomer ratio control and coupling efficiency in peptide assembly.
Racemic crystallization studies
Distinct melting point and crystal packing of racemate vs enantiopure forms.
Crystallization behavior, solid-state characterization, and lattice energy comparison.
Valine-containing heterocyclic intermediate
Protected amino ester HCl salt for selective manipulation in multi-step synthesis.
Reaction yield, intermediate purity, and scalability of heterocyclic product formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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